4-Nitrobenzofuroxan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O4/c10-8(11)4-2-1-3-5-6(4)7-13-9(5)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCKCDGEIRMZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C(=C1)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172078 | |
| Record name | Nitrobenzofuroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18771-85-2 | |
| Record name | 4-Nitrobenzofuroxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18771-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrobenzofuroxan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018771852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzofuroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitrobenzofuroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrobenzofuroxan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z87AM7N8KW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Reactivity of Benzofuroxans for Researchers and Drug Development Professionals
An In-depth Review of Benzofuroxan Chemistry, Biological Activity, and Experimental Protocols
Benzofuroxans, also known as benzofurazan-N-oxides, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique chemical structure and diverse reactivity make them valuable scaffolds for the development of novel therapeutic agents and energetic materials. This technical guide provides a comprehensive overview of the synthesis and reactivity of benzofuroxans, with a focus on their application in drug discovery.
Synthesis of Benzofuroxans
The benzofuroxan ring system is typically synthesized through oxidative cyclization reactions of ortho-substituted nitroaromatics. Several methods have been developed, each with its own advantages and substrate scope.
From o-Nitroanilines
A common and versatile method for the synthesis of benzofuroxans is the oxidation of o-nitroanilines. Various oxidizing agents can be employed, with sodium hypochlorite (NaOCl) being a widely used reagent.
Experimental Protocol: Synthesis of Benzofuroxan from o-Nitroaniline using Sodium Hypochlorite
-
Materials: o-nitroaniline, potassium hydroxide, 95% ethanol, sodium hypochlorite solution.
-
Procedure:
-
Dissolve potassium hydroxide in 95% ethanol with heating.
-
Add o-nitroaniline to the warm alkali solution.
-
Cool the resulting deep red solution to 0°C.
-
Slowly add a pre-chilled sodium hypochlorite solution with vigorous stirring over 10 minutes.
-
Collect the precipitated yellow product by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
The reaction is believed to proceed through the formation of a transient N-chloroamine intermediate, which then undergoes intramolecular cyclization to yield the benzofuroxan ring.
From o-Nitrophenylazides
Another established method involves the thermal or photochemical decomposition of o-nitrophenylazides. This reaction proceeds via the intramolecular cyclization of the resulting nitrene intermediate.
Experimental Protocol: Synthesis of Benzofuroxan from o-Nitrophenylazide
-
Materials: o-nitrophenylazide, toluene.
-
Procedure:
-
Dissolve o-nitrophenylazide in toluene.
-
Heat the solution under reflux. Nitrogen evolution will be observed.
-
Continue heating for approximately 3 hours until gas evolution ceases.
-
Cool the reaction mixture in an ice bath to precipitate the benzofuroxan product.
-
Collect the crystals by filtration.
-
From o-Dinitrobenzene
Benzofuroxan can also be synthesized from o-dinitrobenzene using a phase-transfer catalyst system.
Experimental Protocol: Synthesis of Benzofuroxan from o-Dinitrobenzene
-
Materials: o-dinitrobenzene, β-cyclodextrin, sodium hydroxide solution.
-
Procedure:
-
In a three-necked flask, dissolve β-cyclodextrin in a 20% aqueous sodium hydroxide solution with stirring.
-
Add o-dinitrobenzene to the solution.
-
Heat the mixture to approximately 90°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated as pale yellow needle-shaped crystals.
-
This method offers an alternative route with a reported yield of 52%.
Table 1: Summary of Selected Benzofuroxan Synthesis Methods and Yields
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| o-Nitroaniline | KOH, EtOH, NaOCl, 0°C | Varies | |
| o-Nitrophenylazide | Toluene, reflux | 63-69% | |
| o-Dinitrobenzene | β-cyclodextrin, 20% NaOH, 90°C | 52% |
Spectroscopic Data of Benzofuroxan
The structure of benzofuroxan and its derivatives is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: 1H and 13C NMR Chemical Shifts (δ, ppm) for Benzofuroxan in CDCl3
| Position | 1H NMR | 13C NMR |
| 4/7 | 7.85-7.75 (m) | 121.5 |
| 5/6 | 7.55-7.45 (m) | 131.0 |
| 3a/7a | - | 113.5 |
| 4a/6a | - | 150.0 |
Note: Due to the rapid tautomeric equilibrium in benzofuroxan, the signals for the 4/7 and 5/6 positions are observed as multiplets, and the carbon signals for the fused rings are averaged.
Reactivity of Benzofuroxans
The reactivity of benzofuroxans is characterized by their ability to act as nitric oxide donors, undergo cycloaddition reactions, and participate in nucleophilic aromatic substitution reactions. This reactivity profile is the basis for their wide range of biological activities.
Nitric Oxide Donors
A key feature of many benzofuroxan derivatives is their ability to release nitric oxide (NO), a crucial signaling molecule in various physiological processes, including vasodilation and neurotransmission. The release of NO is typically mediated by the reaction with thiols, such as cysteine or glutathione.
Mechanism of Thiol-Mediated Nitric Oxide Release
The proposed mechanism involves the nucleophilic attack of a thiol on the furoxan ring, leading to ring-opening and subsequent release of nitric oxide.
Spectroscopic properties (UV-Vis, fluorescence) of 4-Nitrobenzofuroxan derivatives.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic properties, specifically the UV-Vis absorption and fluorescence characteristics, of 4-nitrobenzofuroxan derivatives. These compounds, often referred to as 4-nitro-2,1,3-benzoxadiazole or NBD derivatives, are of significant interest due to their versatile chromogenic and fluorogenic properties, which make them valuable tools in various scientific and biomedical fields.
Core Spectroscopic Properties: UV-Vis Absorption and Fluorescence
This compound derivatives are characterized by their intense color, ranging from yellow to red, and for many, strong fluorescence. The core of their spectroscopic behavior lies in the this compound moiety, a strong electron-accepting group. When a donor group is substituted at the 4-position, an intramolecular charge transfer (ICT) character is imparted to the molecule. This ICT is the primary determinant of their photophysical properties.
The parent compound for many of these derivatives is 4-chloro-7-nitrobenzofurazan (NBD-Cl), which is itself non-fluorescent. However, upon nucleophilic substitution of the chlorine atom with primary or secondary amines, thiols, or other nucleophiles, highly fluorescent derivatives are often produced.[1][2] This reaction forms the basis for their widespread use as labeling agents for biomolecules such as amino acids, peptides, and proteins, converting these colorless and non-fluorescent molecules into intensely colored and fluorescent derivatives.[1][2]
The electronic absorption spectra of these derivatives typically show a strong band in the visible region, with absorption maxima (λmax) generally falling between 457 and 483 nm.[3] The fluorescence emission is also in the visible spectrum, with Stokes shifts—the difference between the absorption and emission maxima—typically in the range of 60 to 90 nm. The solvent environment can significantly influence the fluorescence properties of these compounds, with changes in solvent polarity often leading to shifts in the emission spectra and changes in fluorescence intensity.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic parameters for a selection of this compound derivatives as reported in the literature.
| Compound/Derivative | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Reference |
| NBD-furfurylamine | Dichloromethane | 475 | 537 | 62 | |
| NBD-adamantylamine | Dichloromethane | 472 | 534 | 62 | |
| NBD-aminohippuric acid | Dichloromethane | 467 | 548 | 81 | |
| NBD-phenylalanine | Dichloromethane | 466 | 553 | 87 | |
| NBD-dehydroabietylamine | Dichloromethane | 473 | 537 | 64 | |
| 4-Anilino-7-nitrobenzofurazan (3a) | Dichloromethane | 483 | - | - | |
| NBD-benzo-crown ether 18C6 (3b) | Dichloromethane | 477 | 534 | 57 | |
| N-(α-naphthyl)-N'-NBD-ethylenediamino (3c) | Dichloromethane | 480 | - | - | |
| NBD-2,2,6,6-tetramethylpiperidin-N-oxyl (3d) | Dichloromethane | 478 | - | - | |
| NBD-α-picolyl (3e) | Dichloromethane | 470 | 532 | 62 | |
| NBD-tris(hydroxymethyl)aminomethanol (3f) | Dichloromethane | 472 | 535 | 63 | |
| N-hydroxy-N-methyl-NBD (3g) | Dichloromethane | 457 | 529 | 72 |
Experimental Protocols
Detailed methodologies for the characterization of this compound derivatives are crucial for reproducible research. The following are generalized experimental protocols based on cited literature.
UV-Vis Absorption Spectroscopy
A solution of the this compound derivative is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile, or a buffer solution) at a known concentration. The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer over a wavelength range that encompasses the expected absorption bands (typically 200-800 nm). A quartz cuvette with a defined path length (e.g., 1 cm) is used. The solvent is used as a reference to obtain the baseline. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum. For kinetic studies of reactions, such as the reaction of 4,6-dinitrobenzofuroxan with amines, spectra can be recorded at specific time intervals to monitor the formation of the product adduct.
Fluorescence Spectroscopy
Fluorescence measurements are performed using a spectrofluorometer. The sample is prepared in the same manner as for UV-Vis spectroscopy, though often at a lower concentration to avoid inner filter effects. The sample is excited at or near its absorption maximum (λ_abs), and the emission spectrum is recorded at longer wavelengths. The excitation and emission slits are set to appropriate widths (e.g., 5 nm) to balance signal intensity and spectral resolution. The wavelength of maximum emission (λ_em) is identified from the emission spectrum. The Stokes shift is then calculated as the difference between λ_em and λ_abs. For comparative studies, it is important to keep the experimental conditions, such as solvent, temperature, and instrument settings, consistent.
Visualizing Synthesis and Application Logic
The following diagrams, generated using the DOT language, illustrate the fundamental synthesis pathway for many this compound derivatives and a logical workflow for their application as fluorescent probes.
Signaling Pathways and Mechanisms of Action
While "signaling pathways" in the traditional biological sense may not be directly applicable, the mechanism by which these derivatives function as probes can be considered a form of molecular signaling. The fundamental principle is the modulation of the intramolecular charge transfer (ICT) state upon interaction with an analyte.
For instance, many NBD-based probes are designed with a recognition moiety that specifically interacts with the target molecule. This interaction can alter the electron-donating or -withdrawing properties of the substituent at the 4-position, thereby affecting the ICT process. This change in the electronic structure of the fluorophore manifests as a detectable change in its spectroscopic properties, such as an increase or decrease in fluorescence intensity ("turn-on" or "turn-off" probes) or a shift in the emission wavelength (ratiometric probes). This principle is the basis for the development of NBD-based fluorescent probes for a wide range of analytes, including metal ions, reactive oxygen species, and various biomolecules.
References
Tautomerism and Rearrangement Reactions in Nitrobenzofuroxans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating and complex world of tautomerism and rearrangement reactions in nitrobenzofuroxans. These energetic and highly reactive compounds are of significant interest in medicinal chemistry and materials science. Understanding their isomeric equilibria and reaction pathways is crucial for the rational design of new drugs and advanced materials. This document provides a comprehensive overview of the core concepts, detailed experimental protocols for key reactions, and a summary of quantitative data to facilitate comparative analysis.
Introduction to Nitrobenzofuroxans
Benzofuroxans, also known as benzofurazan-N-oxides, are a class of heterocyclic compounds characterized by a benzene ring fused to a furoxan ring. The presence of one or more nitro groups on the benzene ring dramatically influences their chemical properties, rendering them highly electrophilic and prone to various intramolecular transformations. These "superelectrophiles" are valuable synthons for a variety of chemical transformations and have been investigated for their applications as explosives and biologically active agents.
Two key phenomena govern the reactivity and isomerism of nitrobenzofuroxans: N-1/N-3 oxide tautomerism and the Boulton-Katritzky rearrangement. These processes are often in competition, and the favored pathway is highly dependent on the substitution pattern on the benzofuroxan core and the reaction conditions.
Core Concepts: Tautomerism and Rearrangement
N-1/N-3 Oxide Tautomerism
Nitrobenzofuroxans can exist as two rapidly equilibrating tautomers, the N-1-oxide and the N-3-oxide. This equilibrium proceeds through a transient 1,2-dinitrosoarene intermediate. While this intermediate is highly elusive, its existence is supported by kinetic studies and theoretical calculations.
dot
Caption: N-1/N-3 Oxide Tautomerism Pathway.
The Boulton-Katritzky Rearrangement
The Boulton-Katritzky rearrangement is a thermal or base-catalyzed isomerization of a benzofuroxan derivative to a new benzofuroxan with a different substitution pattern. This reaction is particularly relevant for 4-nitrobenzofuroxans and can proceed in both a "normal" and a "retro" direction depending on the substituents. The rearrangement is driven by the relative thermodynamic stabilities of the starting material and the product, which are influenced by steric and electronic factors.
dot
Caption: The Boulton-Katritzky Rearrangement.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on tautomerism and rearrangement reactions of nitrobenzofuroxans.
Table 1: Isomeric Ratios in the Reaction of 7-chloro-4,6-dinitrobenzofuroxan (ClDNBF) with 2-(pyrrolidin-1-yl)thiazole
| Entry | Solvent | Temperature (°C) | Isomer Ratio (5c:5'c) |
| 1 | DMSO-d6 | 25 | 88:12 |
| 2 | DMSO-d6 | 40 | 87:13 |
| 3 | DMSO-d6 | 60 | 86:14 |
| 4 | DMSO-d6 | 80 | 85:15 |
| 5 | CD3CN | 25 | 62:38 |
| 6 | CD3CN | 40 | 62:38 |
| 7 | Acetone-d6 | 25 | 75:25 |
| 8 | Acetone-d6 | 0 | 75:25 |
| 9 | Acetone-d6 | -30 | 75:25 |
| 10 | Acetone-d6 | -60 | 75:25 |
| 11 | Acetone-d6 | -90 | 75:25 |
*Data extracted from a
Methodological & Application
Protocol for Selective N-terminal Protein Labeling with 4-chloro-7-nitrobenzofurazan (NBD-Cl)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-7-nitrobenzofurazan (NBD-Cl), also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole, is a fluorogenic reagent widely used for the derivatization of primary and secondary amines, as well as thiol groups in peptides and proteins.[1][2][3][4] NBD-Cl itself is practically non-fluorescent but forms highly fluorescent adducts upon reaction with nucleophilic groups.[1] This property makes it a valuable tool for protein quantification, visualization of cellular processes, and studying molecular interactions. The fluorescence of NBD-labeled molecules is highly sensitive to the polarity of the surrounding environment, exhibiting increased fluorescence in hydrophobic media, which is particularly useful for probing peptide binding and conformational changes.
This protocol details a method for the selective fluorescent labeling of the N-terminal α-amino group of proteins using NBD-Cl. Selectivity is achieved by controlling the reaction pH. Due to the lower pKa of the N-terminal α-amino group compared to the ε-amino group of lysine residues, carrying out the reaction at a neutral pH (around 7.0-7.5) favors the selective labeling of the N-terminus. This method is particularly useful for distinguishing protein N-terminal acetylation status, as proteins with a free N-terminus will react with NBD-Cl to produce high fluorescence, while acetylated proteins will remain non-fluorescent under the same conditions.
Chemical Reaction
The reaction between NBD-Cl and the primary amine of a protein's N-terminus is a nucleophilic aromatic substitution, where the amino group displaces the chloride atom on the benzofurazan ring to form a stable, fluorescent adduct.
Data Presentation: Key Parameters for N-terminal Labeling
The following table summarizes the key quantitative data and reaction conditions for the selective N-terminal labeling of proteins with NBD-Cl.
| Parameter | Recommended Value/Range | Notes |
| pH | 7.0 - 7.5 | Crucial for selectivity towards the N-terminal α-amino group over lysine ε-amino groups. |
| NBD-Cl Molar Excess | 1-3 fold (relative to protein) | A lower molar excess enhances selectivity for the N-terminus. |
| Protein Concentration | 1-5 mg/mL | A typical concentration range for efficient labeling. |
| Reaction Buffer | Phosphate buffer (50 mM) or Sodium Citrate buffer (50 mM) with 1 mM EDTA | Ensure the buffer is free of primary amines (e.g., Tris, glycine). |
| NBD-Cl Stock Solution | 10 mg/mL in DMF or DMSO | Prepare fresh and protect from light. |
| Reaction Temperature | Room temperature or 40-60°C | Higher temperatures can increase the reaction rate, but room temperature is often sufficient. |
| Incubation Time | 1-4 hours (or up to 14 hours) | The optimal time should be determined empirically. Protect the reaction from light. |
| Quenching Reagent | Tris buffer (final concentration 50-100 mM) | Optional step to stop the reaction by consuming excess NBD-Cl. |
| Excitation Wavelength (λex) | ~464 nm | For NBD-amine adducts in aqueous solutions. |
| Emission Wavelength (λem) | ~512 nm | For NBD-amine adducts in aqueous solutions. |
| Molar Extinction Coefficient (ε) | ~26,000 M⁻¹cm⁻¹ at 475 nm | For calculating the degree of labeling. |
Experimental Protocols
Materials
-
Protein of interest with a free N-terminus
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Sodium Phosphate buffer, pH 7.2, with 1 mM EDTA
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)
-
Spectrophotometer and Fluorometer
Procedure
-
Prepare Protein Solution:
-
Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any primary amines.
-
-
Prepare NBD-Cl Stock Solution:
-
Prepare a fresh 10 mg/mL stock solution of NBD-Cl in DMF or DMSO.
-
Protect the solution from light.
-
-
Labeling Reaction:
-
Calculate the volume of the NBD-Cl stock solution required to achieve a 1-3 fold molar excess over the protein.
-
Slowly add the NBD-Cl solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-4 hours at room temperature in the dark. The optimal incubation time may need to be determined empirically for each protein. For some proteins, incubation for up to 14 hours may be necessary.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. This will consume any unreacted NBD-Cl.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted NBD-Cl and byproducts by purifying the labeled protein.
-
Size-Exclusion Chromatography: Use a desalting column (e.g., PD-10 or Sephadex G-25) equilibrated with a suitable storage buffer.
-
Reverse-Phase HPLC (RP-HPLC): This method is effective for purifying labeled peptides and smaller proteins.
-
Dialysis: Perform extensive dialysis against a suitable buffer.
-
-
Characterization of the Labeled Protein:
-
Determine Labeling Efficiency:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (for protein concentration) and at ~475 nm (for NBD concentration).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of NBD at 280 nm (Correction Factor for NBD at 280 nm is approximately 0.1).
-
Calculate the concentration of the NBD dye using its molar extinction coefficient (ε ≈ 26,000 M⁻¹cm⁻¹ at 475 nm).
-
The degree of labeling is the molar ratio of the dye to the protein.
-
-
Confirm Selectivity (Optional):
-
Use mass spectrometry (e.g., LC-MS/MS) to identify the site of labeling and confirm that modification has occurred specifically at the N-terminus.
-
-
Mandatory Visualizations
Caption: Workflow for selective N-terminal protein labeling.
Caption: Chemical reaction of N-terminal labeling with NBD-Cl.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Nitrobenzofuroxan Derivatives as Fluorescent Probes for Thiol Detection
Introduction
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are pivotal in maintaining cellular redox balance and are implicated in numerous physiological and pathological processes.[1] Their abnormal levels are linked to various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[2] Fluorescent probes provide a sensitive and non-invasive method for detecting and quantifying these critical biomolecules in biological systems.[3]
Derivatives of 4-nitrobenzofuroxan, specifically 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are widely utilized as fluorogenic probes for thiol detection. These molecules are themselves weakly fluorescent but undergo a reaction with thiols to yield highly fluorescent products, enabling a "turn-on" detection mechanism.[2][3]
Principle of Detection
The detection mechanism is based on a nucleophilic aromatic substitution (SNAr) reaction. The sulfhydryl group (-SH) of a thiol acts as a potent nucleophile, attacking the electron-deficient carbon atom at the 4-position of the nitrobenzofuroxan ring. This leads to the displacement of the leaving group (chloride or fluoride) and the formation of a stable, fluorescent NBD-thioether adduct. The strong electron-withdrawing nitro group on the benzofuroxan ring is crucial for activating the molecule towards this nucleophilic attack. While these probes are effective, it is important to note that they can also react with other nucleophiles like amines and hydroxyl groups; however, the reaction with thiols is generally favored at a neutral or slightly acidic pH (<7).
Caption: Reaction mechanism of this compound with a thiol.
Quantitative Data Summary
The photophysical properties and detection limits can vary depending on the specific thiol and reaction conditions. The following tables summarize typical quantitative data for NBD-based thiol probes.
Table 1: Spectroscopic Properties of NBD-Thiol Adducts
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~468 nm | |
| Emission Wavelength (λem) | ~540 nm | |
| Stokes Shift | ~72 nm | Calculated |
| Appearance | Green Fluorescence |
Table 2: Performance Characteristics for Thiol Detection
| Parameter | Value | Notes | Reference |
| Limit of Detection (LOD) | 26 nM - 140 nM | Varies for different thiols (e.g., Cys, GSH). | |
| Typical Probe Concentration | 5 - 20 µM (cellular) | Optimal concentration should be determined experimentally. | |
| 10 - 50 µM (in vitro) | Depends on the assay format. | ||
| Reaction Time | 15 - 60 minutes | Incubation time for reaction completion. | |
| pH Optimum | < 7.0 | Promotes selectivity for thiols over amines. |
Experimental Protocols
Protocol 1: In Vitro Thiol Quantification Assay
This protocol describes the quantitative detection of thiols using a fluorometer or microplate reader.
1. Materials Required
-
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thiol standards (e.g., Cysteine, Glutathione)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorometer or microplate reader
2. Reagent Preparation
-
Probe Stock Solution (10 mM): Dissolve an appropriate amount of NBD-Cl in anhydrous DMSO. Store this solution at -20°C, protected from light.
-
Working Probe Solution (100 µM): Immediately before use, dilute the 10 mM stock solution 1:100 in PBS (pH 7.4). The final DMSO concentration in the assay should be kept low (<1%) to prevent solvent effects.
-
Thiol Standard Solutions: Prepare a series of standard solutions of the desired thiol (e.g., GSH) in PBS (pH 7.4) at concentrations ranging from 0.1 µM to 100 µM.
3. Assay Procedure
-
Add 50 µL of the thiol standard solutions or unknown samples to the wells of the 96-well microplate.
-
Add 50 µL of PBS to a set of wells to serve as a blank (negative control).
-
Initiate the reaction by adding 50 µL of the 100 µM working probe solution to all wells. The final volume will be 150 µL.
-
Incubate the plate at room temperature or 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~468 nm and emission to ~540 nm.
4. Data Analysis
-
Subtract the average fluorescence intensity of the blank wells from the readings of all other wells.
-
Plot the corrected fluorescence intensity as a function of the thiol standard concentration to generate a calibration curve.
-
Determine the concentration of the unknown samples by interpolating their fluorescence values from the standard curve.
Caption: Workflow for in vitro quantification of thiols.
Protocol 2: Live Cell Imaging of Intracellular Thiols
This protocol provides a method for the qualitative or semi-quantitative detection of intracellular thiols using fluorescence microscopy.
1. Materials Required
-
Cells of interest
-
Cell culture medium (serum-free for loading)
-
Glass-bottom imaging dishes or coverslips
-
Probe Stock Solution (10 mM in DMSO, see Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4, warm (37°C)
-
Fluorescence microscope with appropriate filter sets (e.g., for green fluorescence)
2. Cell Preparation
-
Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
3. Staining Procedure
-
Prepare a loading buffer by diluting the 10 mM probe stock solution in serum-free cell culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally to maximize signal and minimize toxicity.
-
Aspirate the culture medium from the cells and wash them twice with warm PBS (pH 7.4).
-
Add the probe-containing loading buffer to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Remove the loading buffer and wash the cells three times with warm PBS to remove any excess, unreacted probe.
-
Add fresh PBS or cell culture medium to the cells for imaging.
4. Fluorescence Microscopy and Image Analysis
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the NBD fluorophore (e.g., excitation ~470/40 nm, emission ~525/50 nm).
-
For semi-quantitative analysis, measure the mean fluorescence intensity of individual cells using image analysis software like ImageJ.
-
Control Experiments: To confirm signal specificity, consider pre-incubating cells with a thiol-blocking agent like N-ethylmaleimide (NEM) before adding the probe (negative control) or a thiol supplement to observe an enhanced signal (positive control).
Caption: Workflow for cellular imaging of thiols using NBD-Cl.
Troubleshooting and Considerations
-
Specificity: NBD-Cl can react with primary and secondary amines to form highly fluorescent products. To enhance specificity for thiols, perform reactions at a pH below 7. For applications requiring high thiol specificity, consider using benzofurazan sulfide probes, which show minimal reactivity towards other nucleophiles.
-
Interference: Hydrogen sulfide (H₂S) can react with NBD-Cl and may also deactivate the NBD-cysteine adduct, leading to a reduction in the fluorescence signal. This is a critical consideration in biological systems where H₂S is present.
-
Photostability: NBD conjugates can be susceptible to photobleaching. Minimize light exposure during incubation and imaging.
-
High Background: Ensure thorough washing of cells after probe incubation to remove unreacted probe. If the background remains high, consider reducing the probe concentration or incubation time.
-
Cell Toxicity: At high concentrations or with prolonged incubation, NBD-Cl can be toxic to cells. Perform a cell viability assay (e.g., MTT assay) to determine the optimal non-toxic concentration and incubation time for your specific cell line.
References
Application Notes and Protocols for the Synthesis of 4-amino-7-nitrobenzofurazan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-7-nitrobenzofurazan (NBD) derivatives are a class of highly fluorescent molecules with widespread applications in bioanalytical chemistry, molecular biology, and drug development.[1][2] The core structure, also known as 4-amino-7-nitro-2,1,3-benzoxadiazole, serves as a versatile fluorophore. These compounds are typically synthesized through the nucleophilic aromatic substitution (SNAr) of a 4-halo-7-nitrobenzofurazan precursor with a primary or secondary amine.[1][3] The resulting NBD-amine adducts exhibit strong fluorescence, making them invaluable as fluorescent labels for peptides, proteins, and other biomolecules.[4] Furthermore, some NBD derivatives have demonstrated biological activities, including antitumor, antileukemic, and immunosuppressive properties.
The most common starting materials for the synthesis of these derivatives are 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F). While both are effective, NBD-F is significantly more reactive than NBD-Cl, often leading to higher yields and requiring milder reaction conditions. The choice of solvent and base is crucial for optimizing the reaction, with various systems employed depending on the solubility and reactivity of the specific amine. These application notes provide a generalized, step-by-step protocol for the synthesis of 4-amino-7-nitrobenzofurazan derivatives, along with a summary of reaction conditions for specific examples and a visual representation of the experimental workflow.
Experimental Protocols
General Protocol for the Synthesis of 4-amino-7-nitrobenzofurazan Derivatives
This protocol outlines a general procedure for the reaction of NBD-Cl or NBD-F with a primary or secondary amine. The specific conditions may require optimization based on the amine used.
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F)
-
Primary or secondary amine of interest
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Solvent (e.g., methanol/water mixture, acetonitrile, dichloromethane)
-
Ethyl acetate
-
Aqueous HCl (1 M)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution of Amine: In a round-bottom flask, dissolve the amine (1 mmol) in the chosen solvent. If the amine is a hydrochloride salt, a base will be required to liberate the free amine.
-
Addition of Base: Add the base (1.1-3 mmol) to the amine solution and stir. The choice of base depends on the solvent and the amine. For aqueous mixtures, sodium bicarbonate is common, while for organic solvents, triethylamine is often used.
-
Addition of NBD Halide: Dissolve the NBD halide (NBD-Cl or NBD-F, 1.1 mmol) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution.
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine and the NBD halide. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
If the reaction mixture is aqueous, acidify with 1 M HCl and extract the product with ethyl acetate.
-
If the reaction was performed in an organic solvent, the solvent can be removed under reduced pressure.
-
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-7-nitrobenzofurazan derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis and fluorescence spectroscopy.
Data Presentation
Table 1: Summary of Reaction Conditions and Spectroscopic Data for Selected 4-amino-7-nitrobenzofurazan Derivatives.
| Derivative | Amine | NBD Halide | Solvent | Base | Yield (%) | λex (nm) | λem (nm) | Reference |
| 2-NBDG | Glucosamine | NBD-F | DMF | Triethylamine | 75 | 468 | 542 | |
| NBD-Glycine | Glycine | NBD-Cl | Methanol/Water | NaHCO3 | - | 464 | 512 | |
| NBD-Aniline | Aniline | NBD-Cl | - | - | - | - | - | |
| NBD-TEMPO | 4-amino-TEMPO | NBD-Cl | Acetonitrile | NaHCO3 | - | - | - | |
| NBD-Phenylalanine | Phenylalanine | NBD-Cl | Methanol/Water | NaHCO3 | - | - | - |
Note: "-" indicates data not specified in the cited source.
Mandatory Visualization
Caption: General workflow for the synthesis of 4-amino-7-nitrobenzofurazan derivatives.
References
Application Notes and Protocols for Studying Nucleophilic Substitution Reactions of Nitrobenzofuroxans
Introduction
Nitrobenzofuroxans are a class of highly electron-deficient heteroaromatic compounds that readily undergo nucleophilic aromatic substitution (SNAr) reactions. Their reactivity makes them valuable as electrophilic probes for studying reaction kinetics, as fluorescent labeling agents for biological thiols, and as platforms for the synthesis of novel compounds in drug discovery. The presence of one or more nitro groups, coupled with the electron-withdrawing nature of the furoxan ring, renders the benzene ring susceptible to attack by a wide range of nucleophiles, including amines, thiols, and phenoxides. Understanding the experimental setup for studying these reactions is crucial for researchers in chemistry, biochemistry, and pharmaceutical sciences.
These application notes provide detailed protocols for the kinetic analysis of nucleophilic substitution reactions involving nitrobenzofuroxans, primarily focusing on spectrophotometric methods.
General Experimental Setup & Materials
A typical experimental setup for studying the kinetics of these reactions involves standard laboratory equipment.
Instrumentation:
-
UV-Vis Spectrophotometer: A diode array or scanning spectrophotometer is essential for monitoring the reaction progress in real-time by observing changes in absorbance at specific wavelengths.
-
Stopped-flow Apparatus (optional): For very fast reactions, a stopped-flow instrument can be coupled with the spectrophotometer to enable rapid mixing of reactants and data acquisition.
-
Constant Temperature Water Bath/Peltier: To ensure precise temperature control (e.g., 20°C or 37°C), which is critical for kinetic studies.
-
pH Meter: For accurate preparation of buffer solutions, especially when studying reactions in aqueous media.
-
Standard Volumetric Glassware: For accurate preparation of stock and reaction solutions.
-
High-Performance Liquid Chromatography (HPLC) (optional): For separation and quantification of reactants and products, especially in complex mixtures or for confirming product identity.
Reagents & Solvents:
-
Nitrobenzofuroxan Substrate: e.g., 4,6-dinitrobenzofuroxan (DNBF) or 4-chloro-7-nitrobenzofurazan (NBD-Cl).
-
Nucleophile: The specific amine, thiol (e.g., cysteine, glutathione), or other nucleophile to be studied.
-
Solvent: The choice of solvent is critical. Acetonitrile is commonly used for studies with amines, while aqueous buffers (e.g., phosphate buffer) are used for biological studies with thiols.
-
Buffers: For pH control in aqueous solutions (e.g., phosphate, acetate, bicarbonate).
Experimental Protocols
Protocol 1: Kinetic Analysis of Nucleophilic Substitution by UV-Vis Spectrophotometry
This protocol describes the study of the reaction between a nitrobenzofuroxan (e.g., 4,6-dinitrobenzofuroxan, DNBF) and a nucleophile (e.g., a heterocyclic amine) in an organic solvent.
Objective: To determine the second-order rate constant for the nucleophilic substitution reaction.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nitrobenzofuroxan substrate (e.g., DNBF) in the chosen solvent (e.g., acetonitrile) at a concentration of approximately 1 x 10-3 M.
-
Prepare a series of stock solutions of the nucleophile (e.g., 2-aminothiazole) in the same solvent at concentrations ranging from 1 x 10-3 M to 0.5 M.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range (e.g., 300-600 nm) to identify the absorption maxima (λmax) of the reactant (e.g., DNBF at ~418 nm) and the resulting Meisenheimer complex or substitution product (e.g., adduct at ~475 nm).
-
Equilibrate the reactant solutions to the desired temperature (e.g., 20°C) using a water bath.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
The reaction is performed under pseudo-first-order conditions by using a large excess of the nucleophile.
-
In a cuvette, place a solution of the nucleophile at a known concentration (e.g., 5 x 10-3 M).
-
Initiate the reaction by adding a small aliquot of the nitrobenzofuroxan stock solution to achieve a final concentration of approximately 5 x 10-5 M.
-
Immediately begin monitoring the change in absorbance over time at the λmax of the product. Record data until the reaction is complete (i.e., absorbance reaches a plateau).
-
-
Data Analysis:
-
For a first-order reaction, the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a single exponential function: At = A∞ - (A∞ - A0)e-kobst.
-
Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.
-
Repeat the kinetic run for several different concentrations of the excess nucleophile.
-
Plot the calculated kobs values against the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k2) for the reaction.
-
Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Properties of Benzofuroxans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the antimicrobial and antifungal efficacy of benzofuroxan derivatives. The protocols outlined below are based on established and widely accepted techniques in microbiology and mycology, ensuring reliable and reproducible results for screening and characterizing novel benzofuroxan-based compounds.
Introduction to Benzofuroxans
Benzofuroxans, also known as benzofurazan-N-oxides, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Their unique chemical structure, featuring a fused furoxan ring, is associated with various pharmacological properties, including antimicrobial, antifungal, anticancer, and antitubercular activities. The mechanism of action for many benzofuroxan derivatives is linked to their ability to act as nitric oxide (NO) donors and inducers of reactive oxygen species (ROS), leading to cellular damage and apoptosis in target organisms.
I. Antimicrobial Susceptibility Testing
A critical step in the evaluation of novel benzofuroxan compounds is the determination of their ability to inhibit the growth of or kill pathogenic bacteria. The following protocols describe standard methods for assessing antibacterial activity.
Protocol 1: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of the synthesized compounds.
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then created in the agar, and the test compound is introduced into these wells. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Materials:
-
Nutrient agar plates
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard) of test organisms (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)
-
Sterile borer
-
Test benzofuroxan compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Evenly spread the standardized bacterial inoculum over the surface of the nutrient agar plates.
-
Using a sterile borer, create wells of a specific diameter in the agar.
-
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.
Data Presentation:
| Compound | Test Organism | Concentration (µ g/well ) | Zone of Inhibition (mm) |
| Benzofuroxan A | S. aureus | 100 | 18 |
| Benzofuroxan B | S. aureus | 100 | 22 |
| Ciprofloxacin | S. aureus | 10 | 25 |
| DMSO | S. aureus | - | 0 |
| Benzofuroxan A | E. coli | 100 | 15 |
| Benzofuroxan B | E. coli | 100 | 19 |
| Ciprofloxacin | E. coli | 10 | 28 |
| DMSO | E. coli | - | 0 |
This is an example table; actual data will vary based on the compounds and organisms tested.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of the compound that prevents visible growth.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
Standardized bacterial suspension of the test organisms
-
Test benzofuroxan compounds dissolved in a suitable solvent
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (solvent)
-
Growth control (broth and inoculum)
-
Sterility control (broth only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.
-
Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Include positive, negative, growth, and sterility controls on each plate.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the absence of turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration with no visible growth.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| Benzofuroxan Derivative 1 | 12.5 | 25 | 50 | 6.25 |
| Benzofuroxan Derivative 2 | 14.6-13.1 | >100 | >100 | 3.12 |
| Nifuroxazide Derivative (4-CF3) | 14.6-13.1 | - | - | - |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 0.125 |
Data compiled from literature for illustrative purposes.
Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay.
II. Antifungal Susceptibility Testing
Similar to antibacterial testing, evaluating the antifungal properties of benzofuroxans is crucial. The following protocols are adapted for fungal pathogens.
Protocol 3: Mycelium Growth Inhibition Method
This method is commonly used to evaluate the antifungal activity of compounds against filamentous fungi.
Principle: The test compound is incorporated into a solid growth medium (e.g., Potato Dextrose Agar) at various concentrations. A small plug of mycelium from a fresh fungal culture is placed in the center of the plate. The plates are incubated, and the radial growth of the mycelium is measured. The inhibition of growth is calculated relative to a control plate without the compound.
Materials:
-
Potato Dextrose Agar (PDA)
-
Test fungal strains (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, Phytophthora capsici)
-
Test benzofuroxan compounds
-
Solvent (e.g., DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compound at desired concentrations. Also, prepare control plates with solvent alone.
-
Pour the agar into sterile Petri dishes and allow it to solidify.
-
Using a sterile cork borer, take a small disc of mycelium from the edge of an actively growing fungal culture and place it in the center of the prepared plates.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate has reached a significant size.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
Data Presentation:
| Compound | Test Fungus | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | IC50 (µg/mL) |
| Benzofuroxan A5 | F. graminearum | 10 | 85 | 1.1 |
| Benzofuroxan A14 | S. sclerotiorum | 5 | 70 | 2.52 |
| Benzofuroxan A14 | F. graminearum | 5 | 65 | 3.42 |
| Carbendazim | F. graminearum | 1 | 90 | 0.5 |
Data compiled from literature for illustrative purposes.
Protocol 4: Broth Microdilution for Yeasts (CLSI M27-A3)
For yeast-like fungi such as Candida albicans, the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the preferred method for determining the MIC.
Principle: This method is analogous to the bacterial broth microdilution assay but uses a medium and incubation conditions suitable for yeast growth.
Materials:
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium
-
Standardized yeast inoculum (e.g., Candida albicans)
-
Test benzofuroxan compounds
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (solvent)
-
Growth and sterility controls
-
Incubator
Procedure:
-
Follow the same serial dilution and inoculation steps as described in Protocol 2, using RPMI-1640 medium.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.
Data Presentation:
| Compound | Candida albicans MIC (mM) |
| BF7 | 0.013 - 0.28 |
| BF13 | 0.013 - 0.28 |
| Chloramphenicol | - |
Data compiled from literature for illustrative purposes. Note: MIC values are often reported in µg/mL or µM as well.
III. Potential Mechanisms of Action
Understanding the mechanism by which benzofuroxans exert their antimicrobial and antifungal effects is crucial for drug development. Benzofuroxans are known to generate nitric oxide (NO) and reactive oxygen species (ROS), which can lead to a variety of cellular stresses and ultimately cell death.
Potential Signaling Pathway
Troubleshooting & Optimization
How to optimize reaction conditions for synthesizing dihydrobenzofuran neolignans.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrobenzofuran neolignans. The information is based on established oxidative coupling methodologies.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dihydrobenzofuran neolignans, particularly through the widely used silver(I)-promoted oxidative coupling of phenylpropanoids.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Material | - Inefficient oxidant or incorrect stoichiometry.- Non-optimal solvent.- Insufficient reaction time. | - Optimize Oxidant: Silver(I) oxide (Ag₂O) is an efficient oxidant. Use 0.5 equivalents for a good balance between conversion and selectivity.[1][2] Increasing the amount of Ag₂O can increase conversion but may decrease selectivity. - Select Appropriate Solvent: Acetonitrile has been shown to provide a good balance between conversion and selectivity and is a "greener" alternative to dichloromethane or benzene.[1][2][3] - Extend Reaction Time: While optimization can reduce reaction times from 20 hours to 4 hours without significant loss of conversion, ensure the reaction has proceeded long enough for your specific substrate. |
| Poor Selectivity (Formation of multiple byproducts) | - Oxidant concentration is too high.- Inappropriate solvent choice. | - Adjust Oxidant Stoichiometry: Using a higher equivalent of the oxidant can lead to decreased selectivity. 0.5 equivalents of Ag₂O is recommended. - Solvent Optimization: The choice of solvent significantly impacts selectivity. Acetonitrile is a recommended starting point. |
| Reaction is Too Slow | - Non-optimal reaction conditions. | - Solvent and Oxidant: The combination of Ag₂O (0.5 equiv.) in acetonitrile can significantly reduce the reaction time to as little as 4 hours. |
| Difficulty in Product Purification | - Presence of unreacted starting materials and byproducts. | - Optimize Reaction: A well-optimized reaction with high conversion and selectivity will simplify purification. - Purification Method: Column chromatography using a silica gel column with a hexane and ethyl acetate solvent system is a common and effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing dihydrobenzofuran neolignans?
A1: The most frequently used methodology is the oxidative coupling of phenylpropanoids, such as methyl p-coumarate or methyl ferulate, promoted by a silver(I) reagent. This method mimics the biosynthetic pathway in plants and allows for the formation of the dihydrobenzofuran skeleton in a single step under mild conditions.
Q2: Which oxidant should I use for the oxidative coupling reaction?
A2: Silver(I) oxide (Ag₂O) is the classic and most efficient oxidant for this reaction. An optimal stoichiometry is typically around 0.5 equivalents of Ag₂O relative to the substrate. While other silver(I) reagents can be used, Ag₂O generally provides the best balance of conversion and selectivity.
Q3: What is the best solvent for this synthesis?
A3: Acetonitrile is a highly recommended solvent. It provides an excellent balance between conversion and selectivity and is a more environmentally friendly option compared to commonly used solvents like dichloromethane and benzene.
Q4: How can I reduce the reaction time?
A4: By optimizing the reaction conditions, specifically by using 0.5 equivalents of silver(I) oxide in acetonitrile, the reaction time can be significantly reduced from 20 hours to as short as 4 hours without a major impact on conversion and selectivity.
Q5: Are there alternative, more environmentally friendly methods?
A5: Yes, research has explored greener alternatives. The use of acetonitrile as a solvent is one such improvement. Additionally, enzyme-mediated approaches, such as using laccases (e.g., from Trametes versicolor), offer an eco-friendly biomimetic synthesis route.
Quantitative Data Summary
The following tables summarize the impact of different oxidants and solvents on the conversion and selectivity for the synthesis of dihydrobenzofuran neolignan 2 ((±)-trans-dehydrodiferulate dimethyl ester) from methyl ferulate (II).
Table 1: Effect of Different Silver(I) Reagents on Conversion and Selectivity
| Silver(I) Reagent (1 equiv.) | Solvent | Conversion (%) | Selectivity (%) |
| Ag₂O | Acetonitrile | 75.6 | 85.8 |
| Ag₂CO₃ | Acetonitrile | 55.4 | 78.2 |
| AgNO₃ | Acetonitrile | 33.1 | 65.3 |
| AgOAc | Acetonitrile | 25.8 | 60.1 |
| AgOTf | Acetonitrile | 15.2 | 55.9 |
| AgBF₄ | Acetonitrile | 10.1 | 45.3 |
Data adapted from studies on the optimization of reaction conditions.
Table 2: Effect of Different Solvents on Conversion and Selectivity using Ag₂O (1 equiv.)
| Solvent | Conversion (%) | Selectivity (%) |
| Acetonitrile | 75.6 | 85.8 |
| Dichloromethane | 65.2 | 70.1 |
| Methanol | 40.3 | 55.4 |
| Benzene/Acetone (5:3 v/v) | 31.0 | 68.7 |
Data adapted from studies on the optimization of reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Methyl Ferulate (Starting Material)
-
Dissolve ferulic acid (3.0 g, 15.4 mmol) in 180 mL of methanol in a 500-mL round-bottom flask.
-
Add 3 mL of sulfuric acid to the solution.
-
Reflux the reaction mixture at 85 °C for 4 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate.
-
Extract the solution with water and a saturated NaHCO₃ solution (3 x 30 mL).
-
Dry the organic layer and evaporate the solvent to yield methyl ferulate.
Protocol 2: Optimized Synthesis of Dihydrobenzofuran Neolignan 2
-
Dissolve methyl ferulate (1 equivalent, e.g., 0.56 mmol) in acetonitrile in a round-bottom flask covered with aluminum foil.
-
Add silver(I) oxide (Ag₂O) (0.5 equivalents) as the oxidant.
-
Stir the reaction under a nitrogen (N₂) atmosphere at room temperature for 4 hours.
-
Filter off the oxidant.
-
Purify the resulting crude reaction mixture by column chromatography on silica gel using a hexane and ethyl acetate (2:1 v/v) eluent to obtain the dihydrobenzofuran neolignan.
Visualizations
Caption: Experimental workflow for the synthesis of dihydrobenzofuran neolignans.
Caption: Logical relationship for optimizing reaction conditions.
References
Troubleshooting low yields in the synthesis of 4-aminobenzofuroxan.
Technical Support Center: Synthesis of 4-Aminobenzofuroxan
Welcome to the technical support center for the synthesis of 4-aminobenzofuroxan and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-aminobenzofuroxan derivatives?
A1: The most common and effective method is the aromatic nucleophilic substitution (SNAr) reaction. This typically involves the reaction of a halo-substituted nitrobenzofuroxan, such as 4,6-dichloro-5-nitrobenzofuroxan, with a primary or secondary amine. The substitution selectively occurs at the 4-position of the benzofuroxan ring.
Q2: Why does the substitution reaction preferentially occur at the 4-position?
A2: Quantum chemical calculations and experimental results indicate that the formation of the 4-substituted isomer is favored both by its greater thermodynamic stability and a lower activation energy barrier compared to substitution at the 6-position.
Q3: What factors influence the reaction time and conditions?
A3: The nature of the amine nucleophile significantly impacts the reaction conditions. Amines with electron-donating groups are more nucleophilic and react faster, often at room temperature. Conversely, amines with electron-withdrawing groups are less nucleophilic and may require harsher conditions, such as elevated temperatures, to achieve a reasonable reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the typical purification methods for 4-aminobenzofuroxan derivatives?
A5: After the reaction is complete, the crude product is often precipitated and then purified using column chromatography followed by recrystallization to obtain the final product with high purity.
Troubleshooting Guide
This section addresses common issues that can lead to low yields or impure products during the synthesis of 4-aminobenzofuroxan derivatives.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reaction Time: For amines with electron-withdrawing groups, the reaction can be slow. Increase the reaction time and continue to monitor via TLC until the starting material is consumed. Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. For example, reactions with less nucleophilic anilines may require heating to around 70°C. |
| Poor Nucleophilicity of the Amine | Select Appropriate Solvent: Ensure the solvent is suitable for SNAr reactions. Polar aprotic solvents like DMSO or DMF can enhance the reaction rate. Consider a Stronger Base: While the amine often acts as its own base to neutralize the HCl byproduct, in cases of weakly basic amines, the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) can improve the reaction rate by scavenging the acid produced. |
| Degradation of Starting Material or Product | Check Stability: Benzofuroxans can be sensitive to certain conditions. Ensure that the reaction temperature is not excessively high, which could lead to decomposition. Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if the amine is sensitive to oxidation. |
| Incorrect Stoichiometry | Verify Reagent Amounts: Double-check the molar ratios of your reactants. While an excess of the amine is sometimes used, a significant deviation from the intended stoichiometry can affect the yield. |
Problem 2: Presence of Significant Impurities in the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" to ensure the reaction goes to completion. Improve Purification: Adjust the eluent system for column chromatography to achieve better separation of the product from the starting materials. A step-gradient or a shallower gradient elution might be necessary. |
| Formation of Side Products | Control Reaction Temperature: Overheating can sometimes lead to the formation of undesired byproducts. Maintain a consistent and appropriate temperature throughout the reaction. Minimize Water Content: Ensure all reagents and solvents are dry, as water can sometimes participate in side reactions with highly reactive starting materials. |
| Disubstituted Product | Control Stoichiometry: Although monosubstitution at the 4-position is strongly favored, using a large excess of a highly reactive amine could potentially lead to a small amount of disubstitution. Use a controlled excess of the amine (e.g., 1.1 to 1.5 equivalents). |
Experimental Protocols
General Procedure for the Synthesis of 4-Aminobenzofuroxan Derivatives
This protocol is a generalized procedure based on the nucleophilic aromatic substitution of 4,6-dichloro-5-nitrobenzofuroxan.
Materials:
-
4,6-dichloro-5-nitrobenzofuroxan
-
Appropriate amine (aromatic or aliphatic)
-
Solvent (e.g., DMSO, Chloroform)
-
Hexane
-
Water
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Toluene/Ethyl acetate mixture)
Procedure:
-
Dissolve 4,6-dichloro-5-nitrobenzofuroxan in a suitable solvent (e.g., DMSO or chloroform) in a round-bottom flask.
-
Add the desired amine to the solution. The reaction is typically carried out under magnetic stirring at room temperature.
-
Monitor the reaction progress using TLC (e.g., with an eluent of toluene/ethyl acetate, 2:1).
-
Reaction times can vary from 1 to 4 hours depending on the reactivity of the amine.
-
Upon completion, precipitate the crude product by adding hexane if the solvent is chloroform, or water if the solvent is DMSO.
-
Filter the solid product, wash it with cold water, and dry it under a vacuum.
-
Purify the crude product by column chromatography on silica gel.
-
Further purify the product by recrystallization from an appropriate solvent system (e.g., chloroform/hexane) to yield the pure 4-aminobenzofuroxan derivative.
Data Presentation
Table 1: Reaction Conditions and Yields for Selected 4-Aminobenzofuroxan Derivatives
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoroaniline | Chloroform | Room Temp. | 2-4 | 88 | |
| Aniline | DMSO | Room Temp. | 1-2 | - | |
| p-Aminobenzonitrile | DMSO | 70 | 2 | - |
Note: Yields are not always reported in the cited literature but the conditions provide a useful starting point.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for 4-aminobenzofuroxan derivatives.
Troubleshooting Logic
Technical Support Center: Regioselectivity in Nucleophilic Substitution of Dichloronitrobenzofuroxan
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving dichloronitrobenzofuroxan derivatives. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in controlling regioselectivity and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution on 4,6-dichloro-7-nitrobenzofuroxan?
Based on extensive experimental data and DFT calculations, the nucleophilic substitution on 4,6-dichloro-7-nitrobenzofuroxan is highly regioselective, with the incoming nucleophile preferentially attacking the C4 position.[1][2][3] This pronounced selectivity is attributed to the strong electron-withdrawing nature of the condensed furoxan ring and the overall low aromatic character of the benzofuroxan system, which activates the C4 position for nucleophilic attack.[3]
Q2: Why is the C4 position more reactive than the C6 position?
The enhanced reactivity of the C4 position is a result of the electronic properties of the benzofuroxan ring system. The furoxan ring acts as a potent electron-withdrawing group, and its influence, combined with the nitro group at C7, leads to a greater electron deficiency at the C4 position compared to the C6 position.[4] Computational studies, including DFT calculations, have corroborated these experimental observations, indicating a lower energy barrier for the formation of the Meisenheimer complex at the C4 position.
Q3: Is it possible to achieve nucleophilic substitution at the C6 position?
Under standard reaction conditions, substitution at the C6 position is not typically observed. The literature strongly indicates that reactions with a variety of nucleophiles, particularly amines, result in the exclusive formation of the 4-substituted product. Achieving substitution at the C6 position would likely require significant modification of the substrate or the use of specialized catalytic systems that are not yet reported in the literature for this specific compound.
Q4: What types of nucleophiles have been successfully used in these reactions?
A wide range of nucleophiles have been employed, with a primary focus on aliphatic and aromatic amines. These reactions have been shown to proceed efficiently to yield 4-amino-6-chloro-7-nitrobenzofuroxan derivatives. Other nucleophiles could potentially be used, but the reactivity would depend on their nucleophilicity and the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Insufficiently activated substrate. 2. Poor nucleophile strength. 3. Inappropriate solvent. 4. Reaction temperature is too low. | 1. Confirm the purity of the 4,6-dichloro-7-nitrobenzofuroxan. 2. Use a stronger nucleophile or increase its concentration. 3. Employ a polar aprotic solvent like acetonitrile or methanol to facilitate the reaction. 4. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in reactants or solvent. 3. The nucleophile is reacting with other functional groups. | 1. Optimize the reaction temperature; run the reaction at a lower temperature for a longer duration. 2. Ensure all reactants and solvents are pure and dry. 3. Protect other reactive functional groups on the nucleophile if necessary. |
| Difficulty in Product Isolation and Purification | 1. The product is highly soluble in the reaction solvent. 2. The product has similar polarity to the starting material or byproducts. | 1. After the reaction is complete, try to precipitate the product by adding a non-polar solvent. 2. Utilize column chromatography with a carefully selected solvent system to separate the desired product. |
| Inconsistent Regioselectivity (if any other isomer is unexpectedly observed) | 1. Although highly selective for C4, extreme reaction conditions might lead to minor byproducts. 2. Misidentification of the product's structure. | 1. Re-optimize the reaction conditions (temperature, reaction time, and solvent). 2. Confirm the structure of the product unambiguously using techniques like 2D NMR spectroscopy and X-ray crystallography. |
Quantitative Data Summary
The following table summarizes representative data for the nucleophilic substitution of 4,6-dichloro-7-nitrobenzofuroxan with various amines, highlighting the consistent regioselectivity at the C4 position.
| Nucleophile | Solvent | Product | Yield (%) | Reference |
| Aromatic Amines | Not Specified | 4-Arylomino-6-chloro-7-nitrobenzofuroxan | Monosubstitution products | |
| Heterocyclic Amines | Not Specified | 4-Heterocyclylamino-6-chloro-7-nitrobenzofuroxan | Monosubstitution products | |
| Aliphatic Amines | Methanol, Toluene | 4-Alkylamino-6-chloro-7-nitrobenzofuroxan | Not specified | |
| Piperazine | Not Specified | 1,4-bis(6-chloro-7-nitrobenzofuroxan-4-yl)piperazine | Disubstitution product |
Experimental Protocols
General Procedure for the Synthesis of 4-Amino-6-chloro-7-nitrobenzofuroxan Derivatives
This protocol is a generalized procedure based on common practices for SNAr reactions of dichloronitrobenzofuroxan.
Materials:
-
4,6-dichloro-7-nitrobenzofuroxan
-
Amine nucleophile (aliphatic or aromatic)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloro-7-nitrobenzofuroxan (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the amine nucleophile (1-1.2 equivalents for monosubstitution) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to liberate the free amine.
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress should be monitored by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to obtain the pure 4-substituted product.
-
Characterize the final product using appropriate analytical techniques (NMR, Mass Spectrometry, IR, etc.).
Visualizations
Caption: General experimental workflow for the nucleophilic substitution of dichloronitrobenzofuroxan.
Caption: Reaction pathway illustrating the regioselectivity of nucleophilic attack.
References
- 1. researchgate.net [researchgate.net]
- 2. REACTION OF 4,6-DICHLORO-5-NITROBENZOFUROXAN WITH AROMATIC AMINES AND NITROGEN-CONTAINING HETEROCYCLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. mdpi.com [mdpi.com]
- 4. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the stable storage and handling of 4-Nitrobenzofuroxan compounds.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the stable storage and handling of 4-Nitrobenzofuroxan and its derivatives. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on published literature and safety data for structurally similar compounds, such as dinitrobenzofuroxans and nitrobenzofurazans (e.g., NBD-Cl). Always perform a risk assessment before use and handle with caution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound compounds?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term stability, storage at low temperatures (-20°C to 4°C) is recommended, similar to other benzofurazan and benzofuroxan reagents.[1][2][3]
Q2: How stable are this compound compounds in solution?
A2: Solutions should ideally be prepared fresh for each experiment. If storage is necessary, solutions should be kept at -20°C or -80°C and protected from light. The stability in solution is dependent on the solvent and pH. They are generally more stable in aprotic solvents like DMSO and DMF. In protic solvents, especially under basic conditions, they are highly reactive towards nucleophiles.
Q3: What are the primary hazards associated with this compound?
A3: Based on related compounds, this compound should be handled as a potentially hazardous substance. It may cause skin and eye irritation.[1][2] Inhalation of dust should be avoided. Due to the nitro group and furoxan ring, there is a potential for thermal decomposition at elevated temperatures, which may release hazardous gases like nitrogen oxides (NOx) and carbon monoxide (CO).
Q4: What personal protective equipment (PPE) should be worn when handling these compounds?
A4: Standard laboratory PPE is required, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber). Work should be conducted in a well-ventilated area or a chemical fume hood, especially when handling the solid powder to avoid dust formation.
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents and strong bases. This compound is highly electrophilic and will react readily with nucleophiles, particularly primary and secondary amines.
Stability & Storage Data Summary
The following table summarizes stability and storage information, primarily derived from structurally related benzofurazan and benzofuroxan compounds due to the lack of specific data for this compound.
| Parameter | Condition | Recommendation/Data | Source Compound(s) |
| Solid Storage | Temperature | -20°C to 4°C (Long-term) | NBD-Cl, Dinitrobenzofuroxans |
| Atmosphere | Dry, inert gas recommended | General practice for reactive compounds | |
| Light | Protect from light | NBD-Cl, Benzofuroxans | |
| Solution Storage | Solvents | DMSO, DMF, Acetonitrile | This compound, NBD-Cl |
| Temperature | -20°C to -80°C | NBD-Cl | |
| Duration | Prepare fresh; use within days if stored | General practice for reactive probes | |
| Incompatibilities | Chemical Classes | Strong oxidizing agents, Strong bases, Nucleophiles (especially amines) | NBD-Cl, this compound |
| Thermal Stability | Decomposition | Begins >250°C for some derivatives | Substituted Benzofuroxans |
| Products | NOx, CO, CO2, HCl (for chlorinated analogs) | NBD-Cl |
Troubleshooting Guide
Unexpected experimental outcomes can arise from compound instability or improper handling. Use this guide to troubleshoot common issues.
Issue: Little to no reaction with a target nucleophile (e.g., an amine or thiol).
Caption: Troubleshooting workflow for low reactivity.
Issue: Multiple unexpected products are observed in the reaction mixture.
Q: Why am I seeing multiple products in my reaction with an amine?
A: this compound has multiple electrophilic sites. While reaction at the 7-position is often thermodynamically favored, kinetic attack at the 5-position can also occur, leading to a mixture of isomers. Reaction conditions such as solvent, temperature, and reaction time can influence the product distribution.
Caption: Reactivity sites on this compound.
Experimental Protocols
Protocol: Nucleophilic Aromatic Substitution with an Aliphatic Amine
This protocol describes a general procedure for the reaction of this compound with an aliphatic amine, such as piperidine, in DMSO, based on published kinetic studies.
Materials:
-
This compound
-
Piperidine (or other aliphatic amine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard glassware, magnetic stirrer, and stir bar
-
Spectrophotometer for monitoring reaction progress
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a series of piperidine solutions in anhydrous DMSO at various concentrations (e.g., 100 mM, 200 mM, 500 mM).
-
-
Reaction Setup:
-
In a clean, dry cuvette or reaction vessel, add the desired volume of the piperidine solution.
-
Equilibrate the solution to the desired reaction temperature (e.g., 25°C).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a small volume of the this compound stock solution to the amine solution to achieve the desired final concentration (e.g., 0.1 mM).
-
Immediately start mixing and begin monitoring the reaction.
-
-
Monitoring and Analysis:
-
Monitor the formation of the product (the amino-substituted nitrobenzofuroxan adduct) by observing the change in absorbance at the characteristic wavelength of the product using a spectrophotometer.
-
Record absorbance values over time until the reaction reaches completion or equilibrium.
-
-
Work-up (for product isolation):
-
If isolation is desired, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification can be achieved via column chromatography on silica gel.
-
Caption: Workflow for a substitution reaction.
References
Technical Support Center: Optimizing Catalyst and Solvent Systems for Benzofuroxan Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzofuroxan and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzofuroxan ring?
A1: The primary methods for constructing the benzofuroxan ring are through oxidative routes. These include:
-
Oxidative cyclization of 2-nitroanilines: This is a widely used one-stage method that proceeds under mild conditions and avoids hazardous reagents.
-
Thermolysis or photolysis of 2-nitroarylazides: While effective, this two-stage method involves potentially explosive azide intermediates.
-
Oxidative cyclization of N-hydroxy-2-nitroanilines: This method offers a safer alternative by avoiding the use of less stable azide substrates.
Q2: How do I choose an appropriate catalyst for the oxidative cyclization of 2-nitroanilines?
A2: The choice of catalyst, which is often an oxidizing agent, is critical. Common choices include:
-
Sodium hypochlorite (NaOCl): Often used in an aqueous solution with a base like NaOH, it is a readily available and effective oxidizing agent for this transformation.
-
Lead tetraacetate (Pb(OAc)₄): This reagent can also be used for the oxidation of o-nitroanilines.
-
Phase-transfer catalysts: In biphasic systems, catalysts like β-cyclodextrin can be employed to facilitate the reaction between aqueous NaOH and the organic substrate.
Q3: What is the role of the solvent in benzofuroxan synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions?
A3: The solvent plays a crucial role in SNAr reactions for synthesizing substituted benzofuroxans by influencing the solubility of reactants and the stability of intermediates.
-
Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN) are often preferred as they can accelerate the reaction rates.
-
Protic solvents like methanol or ethanol can be used, sometimes in combination with buffers, but may lead to slower reaction rates due to solvation of the nucleophile.
-
For certain reactions, chlorinated solvents like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) are also employed.
Q4: My benzofuroxan product seems to exist as a mixture of tautomers. How does this affect characterization?
A4: Benzofuroxans can exist as two rapidly interconverting N-
Validation & Comparative
A head-to-head comparison of green versus red-emitting fluorescent indicators for calcium imaging.
For researchers, scientists, and drug development professionals navigating the vibrant world of cellular signaling, the choice of a fluorescent calcium indicator is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of green and red-emitting fluorescent indicators for calcium imaging, offering a comprehensive overview to inform your selection process.
Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Fluorescent indicators that can dynamically report changes in intracellular Ca²⁺ concentration have become indispensable tools for dissecting these complex signaling pathways. Traditionally, green-emitting indicators have dominated the field due to their excellent brightness and sensitivity. However, the emergence of high-performance red-emitting indicators has opened up new experimental possibilities, particularly for multiplexing with other fluorescent probes and for deep-tissue imaging where scattering and autofluorescence of shorter wavelength light are problematic.
This guide will delve into a head-to-head comparison of popular green and red fluorescent calcium indicators, evaluating their key performance characteristics with supporting experimental data. We will also provide detailed experimental protocols for their application and visualize relevant signaling pathways and workflows to provide a complete picture for the discerning researcher.
Key Performance Metrics: A Quantitative Comparison
The selection of an appropriate calcium indicator hinges on a careful consideration of several key performance parameters. These include the dissociation constant (Kd) for Ca²⁺, which determines the indicator's affinity and optimal concentration range for detection; the fluorescence enhancement upon Ca²⁺ binding (ΔF/F₀), a measure of the signal-to-background ratio; brightness, which is a product of the extinction coefficient and quantum yield; and photostability, the indicator's resistance to photobleaching during imaging.
Chemical Indicators
Chemical indicators are small molecules that can be loaded into cells and exhibit a change in their fluorescent properties upon binding to Ca²⁺. They are widely used for their high temporal resolution and straightforward loading procedures.
| Green Chemical Indicators | Excitation (nm) | Emission (nm) | Kd (nM) | ΔF/F₀ (fold) | Brightness | Photostability |
| Fluo-3 | 506 | 526 | ~390 | ~100 | ||
| Fluo-4 | 494 | 516 | ~345 | ~100 | ||
| Fluo-8® | 494 | 517 | ~390 | ~200 | ||
| Calcium Green-1™ | 506 | 531 | ~170 | ~14 | ||
| Calbryte™ 520 | 494 | 514 | ~1200 | ~300 | **** | **** |
| Red Chemical Indicators | Excitation (nm) | Emission (nm) | Kd (nM) | ΔF/F₀ (fold) | Brightness | Photostability |
| Rhod-2 | 552 | 576 | ~570 | ~100 | ||
| Rhod-4™ | 533 | 556 | ~700 | >200 | ||
| Calbryte™ 590 | 544 | 592 | ~1400 | >300 | * | **** |
| X-Rhod-1 | 580 | 602 | ~700 | ~4 | * | |
| Asante Calcium Red | 550 | 575 | ~114 | - |
*Relative brightness and photostability are indicated on a scale of * to ***, with **** representing the highest performance.
Genetically Encoded Calcium Indicators (GECIs)
GECIs are proteins that can be genetically expressed in specific cells or organisms, offering superior targeting and the ability to perform long-term imaging studies. The GCaMP series (green) and the RCaMP/R-GECO series (red) are among the most popular GECIs.
| Green GECIs | Excitation (nm) | Emission (nm) | Kd (nM) | ΔF/F₀ (for 1 AP) | Brightness | Photostability |
| GCaMP6s | 488 | 512 | ~290 | ~10-50% | ** | |
| GCaMP6f | 488 | 510 | ~375 | ~10-50% | ** | |
| GCaMP7f | 488 | 510 | ~195 | ~20-60% | * | |
| jGCaMP7b | 488 | 510 | ~230 | ~20-60% | * |
| Red GECIs | Excitation (nm) | Emission (nm) | Kd (nM) | ΔF/F₀ (for 1 AP) | Brightness | Photostability |
| RCaMP1h | 565 | 605 | ~660 | ~5-20% | ||
| jRCaMP1a | 562 | 584 | ~700 | ~10-40% | ||
| jRGECO1a | 561 | 5 |
Safety Operating Guide
Personal protective equipment for handling 4-Nitrobenzofuroxan
Essential Safety and Handling Guide for 4-Nitrobenzofuroxan
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. This guide is based on the safety profiles of structurally similar nitroaromatic compounds, such as 4-Chloro-7-nitrobenzofurazan. Researchers must conduct a thorough risk assessment before handling this compound and adhere to all institutional safety protocols. The information provided here is for guidance and is not a substitute for professional safety training and judgment.
This document provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given its classification as a nitroaromatic compound, it should be handled with care due to potential toxicity and reactivity.
Hazard Assessment
-
Toxic: Can be harmful if inhaled, ingested, or absorbed through the skin.
-
Irritating: May cause irritation to the skin, eyes, and respiratory tract.[1]
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Potentially Reactive/Explosive: Nitro compounds can be flammable and may be explosive under certain conditions such as heat, shock, or friction.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following tables summarize the recommended PPE for various operations involving this compound.
Table 1: Personal Protective Equipment Recommendations
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat, closed-toe shoes, long pants | Work in a well-ventilated area or chemical fume hood |
| Running Reactions | Chemical safety goggles and/or face shield | Chemical-resistant gloves (e.g., Nitrile) | Flame-resistant lab coat, closed-toe shoes, long pants | All operations should be conducted in a chemical fume hood |
| Work-up and Purification | Chemical safety goggles and/or face shield | Chemical-resistant gloves (e.g., Nitrile) | Flame-resistant lab coat, closed-toe shoes, long pants | All operations should be conducted in a chemical fume hood |
| Handling Waste | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat, closed-toe shoes, long pants | Work in a well-ventilated area |
Table 2: Glove Selection Considerations
| Glove Type | Recommendation |
| Nitrile Gloves | Recommended for providing good resistance to a variety of chemicals. Always inspect gloves for signs of degradation or punctures before use. |
| Double Gloving | For increased protection, especially when handling larger quantities or for prolonged tasks, consider wearing two pairs of nitrile gloves.[3] |
Operational Plan: Step-by-Step Guidance
1. Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.[3]
-
Gather all necessary PPE and inspect it for any damage.
-
Clearly demarcate the work area where this compound will be handled.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid the formation of dust when handling the solid material.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
3. Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Wipe down all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., acetone, ethanol), ensuring the cleaning materials are disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
2. Container Management:
-
Ensure all waste containers are properly sealed and stored in a well-ventilated area, away from incompatible materials.
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local and national regulations.
Emergency Procedures
Spill:
-
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
For a large spill, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
